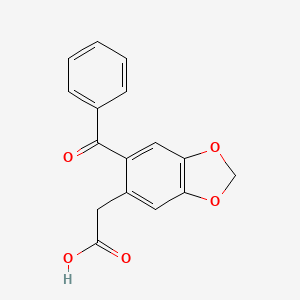

1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

Beschreibung

Contextualization within Benzodioxole Chemistry and Derivatives

1,3-Benzodioxole (B145889), also known as methylenedioxybenzene, is a heterocyclic organic compound that forms the foundational structure of a wide array of chemical derivatives. wikipedia.org It consists of a benzene (B151609) ring fused to a five-membered dioxole ring. wikipedia.org This core structure, the methylenedioxyphenyl group, is a key feature in numerous bioactive molecules, including natural products, pharmaceuticals, and pesticides. wikipedia.orgmdpi.com The synthesis of the basic 1,3-benzodioxole scaffold can be achieved from catechol and di-substituted halomethanes. wikipedia.org

The compound 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- belongs to this large family of benzodioxole derivatives. Its structure is distinguished by specific substitutions on the benzene portion of the scaffold. The presence of the acetic acid group at the 5-position and a benzoyl group at the 6-position creates a molecule with multiple functional sites, rendering it a target of interest for further chemical modification and biological evaluation. The broader class of benzodioxole derivatives has been explored for various applications, including as potential anticancer agents and plant growth regulators. nih.govnajah.edufrontiersin.org

Significance in Organic Synthesis and Medicinal Chemistry Research

The scientific importance of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- is rooted in its utility as both a synthetic target and a potential therapeutic agent. Its synthesis provides a practical example of key organic reactions, while its biological activity underscores the therapeutic potential of the benzodioxole scaffold.

In the realm of organic synthesis, the creation of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- involves a multi-step process. A common pathway begins with the esterification of 3,4-(methylenedioxy)phenylacetic acid to produce its methyl ester. nih.gov This intermediate then undergoes an acylation reaction, typically a Friedel-Crafts type reaction with a benzoic acid derivative in the presence of a catalyst like phosphorus pentoxide, to introduce the benzoyl group onto the benzodioxole ring. nih.gov The final step is the hydrolysis of the ester group to yield the desired acetic acid derivative. nih.gov A general procedure involves dissolving the precursor ketoester in a solvent mixture such as methanol (B129727), water, and tetrahydrofuran (B95107) (THF), followed by heating with a base like sodium hydroxide (B78521) (NaOH) to facilitate the hydrolysis. nih.gov

In medicinal chemistry, research has focused on the potential of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- and its analogues as enzyme inhibitors. Specifically, it has been synthesized and evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The compound, referred to as 4a in a 2020 study, demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The research found that the unsubstituted benzoyl derivative (4a) showed stronger inhibition against both COX-1 and COX-2 compared to its corresponding ester form (3a). nih.gov This highlights the importance of the free carboxylic acid moiety for this particular biological activity.

Data Tables

Table 1: Physicochemical Properties of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃O₅ | nih.gov |

| ESI-MS (m/z) | 285.07 [M+H]⁺ | nih.gov |

| Melting Point (°C) | 184.5–186.5 | nih.gov |

| Appearance | Powder | nih.gov |

Table 2: In-vitro Cyclooxygenase (COX) Inhibition by 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

| Enzyme | IC₅₀ (µM) | Reference |

| COX-1 | 1.45 | nih.gov |

| COX-2 | 3.34 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132813-86-6 |

|---|---|

Molekularformel |

C16H12O5 |

Molekulargewicht |

284.26 g/mol |

IUPAC-Name |

2-(6-benzoyl-1,3-benzodioxol-5-yl)acetic acid |

InChI |

InChI=1S/C16H12O5/c17-15(18)7-11-6-13-14(21-9-20-13)8-12(11)16(19)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,17,18) |

InChI-Schlüssel |

RBGGMRJKTMAEGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Pathways and Methodologies for 1,3 Benzodioxole 5 Acetic Acid, 6 Benzoyl and Its Derivatives

Retrosynthetic Analysis and Key Precursors of the 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.com By disconnecting key bonds in the target molecule, one can identify simpler and readily available starting materials. For 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, the primary disconnections would be at the carbon-carbon bonds of the acetic acid side chain and the benzoyl group.

A plausible retrosynthetic pathway would involve two main disconnections:

Disconnection of the acetic acid side chain: This leads to a precursor containing the 6-benzoyl-1,3-benzodioxole core, which could be functionalized to introduce the acetic acid moiety. A common method to form an acetic acid side chain is through the hydrolysis of a corresponding nitrile or ester.

Disconnection of the benzoyl group: This disconnection points towards a Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to aromatic rings. nih.gov This suggests that a key precursor would be 1,3-benzodioxole-5-acetic acid or a protected derivative thereof, which would then be acylated with benzoyl chloride in the presence of a Lewis acid catalyst.

Based on this analysis, the key precursors for the synthesis of the 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- scaffold are:

1,3-Benzodioxole (B145889) (also known as methylenedioxybenzene)

A suitable C2-synthon to introduce the acetic acid side chain (e.g., ethyl chloroacetate)

Benzoyl chloride or benzoic anhydride (B1165640) for the introduction of the benzoyl group.

Established Synthetic Approaches

The synthesis of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- can be achieved through various established multi-step reaction sequences, often requiring careful optimization of reaction conditions.

Multi-step Reaction Sequences for the 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- Core

A common strategy for constructing the core of 1,3-benzodioxole derivatives involves starting with catechol and a dihalomethane. sciencemadness.org However, for the specific substitution pattern of the target compound, a more practical approach begins with a pre-functionalized catechol or a commercially available 1,3-benzodioxole derivative.

One potential multi-step sequence is as follows:

Friedel-Crafts Acylation of 1,3-Benzodioxole: The synthesis can commence with the Friedel-Crafts acylation of 1,3-benzodioxole with an appropriate acylating agent to introduce the acetic acid precursor at position 5. For instance, reacting 1,3-benzodioxole with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride would yield 2-chloro-1-(1,3-benzodioxol-5-yl)ethan-1-one.

Introduction of the Benzoyl Group: The subsequent step would be the introduction of the benzoyl group at the 6-position. This can be achieved via another Friedel-Crafts acylation using benzoyl chloride. The directing effects of the existing substituents would guide the benzoyl group to the desired position.

Formation of the Acetic Acid Moiety: The final step involves the conversion of the chloroacetyl group to the acetic acid group. This can be accomplished through various methods, such as a cyanide displacement followed by hydrolysis.

Optimization of Reaction Conditions and Reagents (e.g., NaOH treatment, acid catalyst)

The efficiency of the synthetic steps is highly dependent on the reaction conditions and the choice of reagents.

NaOH Treatment: Sodium hydroxide (B78521) is a crucial reagent, particularly in hydrolysis steps. For instance, the hydrolysis of an ester or a nitrile to form the carboxylic acid of the acetic acid side chain is typically carried out under basic conditions using NaOH, followed by acidification. frontiersin.orgnih.govnih.gov The concentration of NaOH and the reaction temperature are critical parameters that need to be optimized to ensure complete conversion without promoting side reactions. In some syntheses of benzodioxole derivatives, NaOH is also used to deprotonate phenols for subsequent etherification reactions. frontiersin.orgnih.gov

Acid Catalyst: Acid catalysts, both Brønsted and Lewis acids, play a vital role in several transformations. Lewis acids like AlCl₃ are standard catalysts for Friedel-Crafts acylation reactions. nih.gov The choice and amount of the Lewis acid can influence the regioselectivity and yield of the acylation. Brønsted acids, such as hydrochloric acid or sulfuric acid, are essential for the work-up of many reactions, for example, to protonate the carboxylate formed after basic hydrolysis to yield the final carboxylic acid. frontiersin.orgnih.gov They can also be used to catalyze esterification or acetal (B89532) formation. The use of solid acid catalysts is also an emerging trend for greener synthesis. google.com

Emerging Synthetic Methodologies for Benzodioxole Analogues

While traditional methods are effective, emerging synthetic methodologies offer greater efficiency, selectivity, and functional group tolerance for the synthesis of benzodioxole analogues.

Catalytic Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgwikipedia.orgyonedalabs.com This reaction has been widely applied to the synthesis of various benzodioxole derivatives. worldresearchersassociations.comresearchgate.net

For the synthesis of analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, a Suzuki-Miyaura coupling could be employed to introduce the benzoyl group. This would involve the coupling of a 6-halo-1,3-benzodioxole-5-acetic acid derivative with a phenylboronic acid derivative. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent system. nih.gov The key advantages of this method include its high functional group tolerance and generally high yields.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Reference |

| 6-bromo-1,3-benzodioxole derivative | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 6-phenyl-1,3-benzodioxole derivative | worldresearchersassociations.com |

| Aryl halide | Arylboronic acid | Palladium(II) acetate (B1210297)/Triphenylphosphine | K₃PO₄ or K₂CO₃ | Diarylmethane | nih.gov |

Stereoselective Synthesis Strategies for Benzodioxole Derivatives

Stereoselective synthesis is crucial when the target molecule contains chiral centers and a specific stereoisomer is desired. While the parent compound 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- is achiral, its derivatives may possess stereocenters.

Strategies for stereoselective synthesis often involve the use of chiral catalysts or chiral auxiliaries. For instance, the stereoselective reduction of a ketone to a chiral alcohol is a common transformation. acs.org In the context of benzodioxole derivatives, stereoselective synthesis has been employed to produce enantiomerically pure compounds with biological activity. google.comgoogle.com For example, a stereoselective process for producing dihydro-2,3-benzodiazepine derivatives, which can contain a benzodioxole moiety, has been reported. google.com These methods often rely on enzymatic reductions or chiral metal catalysts to control the stereochemical outcome of the reaction. acs.org

A reaction is considered stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product with perfect transfer. ethz.ch In contrast, a stereoselective reaction favors the formation of one stereoisomer over another, but the transfer may not be complete. ethz.ch The development of new stereoselective methods continues to be an active area of research, enabling the synthesis of complex and biologically active molecules with high precision. nih.gov

Design and Synthesis of Chemically Modified Analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

The chemical architecture of 1,3-benzodioxole-5-acetic acid, 6-benzoyl- offers multiple sites for structural modification. The design of its analogues often focuses on three key areas: the peripheral benzoyl group, the acetic acid side chain, and the central benzodioxole ring system. Synthetic strategies are chosen to selectively alter these regions to explore structure-activity relationships.

Substituent Variations on the Benzoyl Moiety (e.g., halogenation)

Modifying the benzoyl group, typically through electrophilic aromatic substitution on the phenyl ring, is a common strategy to create analogues. While direct modification of the parent compound is not widely documented, the synthesis of analogues with pre-modified benzoyl groups is achieved via Friedel-Crafts acylation. This involves reacting a 1,3-benzodioxole-5-acetic acid derivative with a substituted benzoyl chloride.

Research into related benzodioxole structures shows that halogenation can be a key modification. For instance, new benzodioxole compounds with different halogen atoms have been synthesized to create aryl acetate and aryl acetic acid derivatives nih.gov. The synthesis of brominated derivatives of 1,3-benzodioxole has also been accomplished using piperonylic acid as a starting material, involving a multi-step process that includes bromination researchgate.net. These methodologies suggest that analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- bearing halogen substituents on the benzoyl ring can be synthesized by employing appropriately substituted benzoyl chlorides in a Friedel-Crafts reaction.

Table 1: Examples of Halogenated Benzodioxole Derivatives

| Starting Material | Reaction Type | Product Description | Reference |

| 3,4-(methylenedioxy) phenylacetic acid | Multi-step synthesis | Benzodioxole aryl acetate and acetic acid derivatives with different halogen atoms. | nih.gov |

| Piperonylic acid | Esterification, nitration, reduction, bromination, etc. | New brominated derivatives of 1,3-benzodioxole. | researchgate.net |

Functionalization of the Acetic Acid Side Chain (e.g., esterification)

The carboxylic acid group of the acetic acid side chain is a prime target for functionalization, most commonly through esterification or amidation. These reactions can alter the polarity, solubility, and metabolic stability of the molecule.

Esterification: The conversion of the carboxylic acid to an ester is a straightforward and widely reported modification. For example, methyl 3,4-(methylenedioxy) phenylacetate (B1230308) can be generated via the esterification of 3,4-(methylenedioxy) phenylacetic acid using methanol (B129727) in the presence of oxalyl chloride nih.gov. Similarly, the ethyl ester of 1,3-benzodioxole-5-carboxylic acid has been synthesized from piperonylic acid by first converting it to the acid chloride with oxalyl dichloride, followed by reaction with ethanol (B145695) chemicalbook.com.

Amidation and Other Functionalizations: The synthesis of amide derivatives has also been explored. A series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized in a three-step process. This involved a substitution reaction to create a secondary intermediate, which was then converted to an acid chloride and subsequently reacted with an amine nih.gov. Furthermore, the synthesis of amino-acyl derivatives from a 1,3-benzodioxole unit has been described researchgate.net. Another notable functionalization includes the reaction with acetic hydrazide to form (S)-acetic acid-[6-(2-hydroxypropyl)-1,3-benzodioxol-5-ylmethylene]hydrazide, demonstrating the versatility of the acetic acid moiety for creating more complex derivatives google.com.

Table 2: Synthetic Methods for Acetic Acid Side Chain Functionalization

| Starting Compound | Reagents | Product Type | Reference |

| 3,4-(methylenedioxy) phenylacetic acid | Oxalyl chloride, Methanol | Methyl Ester | nih.gov |

| Piperonylic acid | Oxalyl dichloride, Ethanol, Triethylamine | Ethyl Ester | chemicalbook.com |

| Substituted benzyl (B1604629) bromide, Thioglycolic acid | Oxalyl chloride, Organic amine | Acetamide | nih.gov |

| (S)-6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetaldehyde | Acetic hydrazide, Hydrochloric acid | Acetic Hydrazide | google.com |

Heterocyclic Ring System Manipulations in Benzodioxole Derivatives

Manipulation of the core benzodioxole structure or the attachment of new heterocyclic rings offers a pathway to significantly different chemical entities. The 1,3-benzodioxole scaffold is highly adaptable, and its modification can lead to compounds with enhanced properties researchgate.net.

A powerful technique for this purpose is the Suzuki-Miyaura coupling reaction. A general method involves starting with a brominated benzodioxole, such as (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol. This starting material can undergo a series of reactions, including conversion to an azide, followed by a Huisgen 1,3-dipolar cycloaddition to form a triazole ring. The resulting bromo-triazole-benzodioxole intermediate can then be coupled with various boronic acids under palladium catalysis to furnish a wide array of derivatives with new heterocyclic or aryl substituents at the 6-position worldresearchersassociations.comresearchgate.net.

Another approach involves direct substitution on the benzodioxole ring. For example, 5-amino-6-nitro-1,3-benzodioxole was synthesized from 5-acetamino-6-nitro-1,3-benzodioxole by hydrolysis with sodium methoxide (B1231860) in methanol prepchem.com. Such manipulations of the substituents directly attached to the benzodioxole core are crucial for building more complex molecular architectures. The integrity of the methylenedioxy bridge itself is also noted as being important for the biological activity of some derivatives, suggesting that ring-opening or modification can be a key synthetic strategy nih.gov.

Table 3: Examples of Heterocyclic Ring System Manipulations

| Starting Material | Key Reaction | Resulting Structure | Reference |

| (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol | Huisgen Cycloaddition, Suzuki-Miyaura Coupling | 1,2,3-triazole linked to benzodioxole, with further aryl/heterocyclic substitution. | worldresearchersassociations.comresearchgate.net |

| 5-acetamino-6-nitro-1,3-benzodioxole | Hydrolysis with Sodium Methoxide | 5-amino-6-nitro-1,3-benzodioxole. | prepchem.com |

Advanced Spectroscopic and Structural Characterization of 1,3 Benzodioxole 5 Acetic Acid, 6 Benzoyl and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of 1,3-benzodioxole (B145889) derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic, methylene (B1212753), and acetic acid protons.

For a representative analogue, N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628), the ¹H NMR spectrum (300 MHz, DMSO-d₆) displays distinct peaks. nih.gov Key signals include a singlet at 8.37 ppm attributed to the amide proton (NH), a series of multiplets between 7.07 and 7.19 ppm for the aromatic protons of the benzyl (B1604629) group, and two doublets at 6.73 ppm corresponding to the protons on the benzodioxole ring. nih.gov The methylenedioxy protons characteristically appear as a singlet at 5.96 ppm. nih.gov The methylene protons of the acetamide and benzylthio groups are observed as singlets at 3.75 ppm and 3.29 ppm, respectively, with the methyl group of a substituted benzyl ring appearing at 2.31 ppm. nih.gov

Interactive ¹H NMR Data Table for a 1,3-Benzodioxole Analogue

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.37 | s | 1H | -NH- |

| 7.19 | m | 2H | Aromatic-H |

| 7.07 | m | 3H | Aromatic-H |

| 6.73 | d | 2H | Aromatic-H (Benzodioxole) |

| 5.96 | s | 2H | -O-CH₂-O- |

| 3.75 | s | 2H | -S-CH₂-CO- |

| 3.29 | s | 2H | Ar-CH₂-S- |

| 2.31 | s | 3H | Ar-CH₃ |

Note: Data is for N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide in DMSO-d₆. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Chemical Shift Ranges for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

| Functional Group | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O, acid) | ~172 |

| Carbonyl (C=O, ketone) | ~190-200 |

| Aromatic Carbons | ~108-150 |

| Methylene (-CH₂-COOH) | ~35-45 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

High-Resolution Mass Spectrometry (HRMS and ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is particularly useful for analyzing polar, and thermally labile molecules like carboxylic acids.

For 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, HRMS would provide a precise mass measurement, allowing for the determination of its molecular formula (C₁₆H₁₂O₅). The NIST Chemistry WebBook provides mass spectral data for related compounds, such as 1,3-benzodioxole and 1,3-benzodioxole-5-carboxylic acid, which can be used as a reference for fragmentation patterns. nist.govnist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- would be expected to show characteristic absorption bands.

Expected FTIR Absorption Bands for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=O stretch (ketone) | 1680-1700 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether, dioxole) | 1000-1300 |

The NIST Chemistry WebBook contains IR spectral data for the parent compound 1,3-benzodioxole and the related 1,3-benzodioxole-5-carboxylic acid, which support these expected ranges. nist.govnist.gov

Solid-State Structural Elucidation (e.g., MicroED)

For definitive three-dimensional structural and stereochemical assignment, solid-state techniques are paramount. Microcrystal electron diffraction (MicroED) is an emerging and powerful technique for the crystallographic analysis of small molecule micro- and nanocrystals. nih.gov This method has proven effective for the structural elucidation of a wide range of chemicals, including complex organic molecules. nih.gov If single crystals of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- can be obtained, even on a micro- or nanoscale, MicroED could provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Pharmacological and Biological Activity Profiling of 1,3 Benzodioxole 5 Acetic Acid, 6 Benzoyl Analogues Excluding Clinical Studies

Enzyme Inhibition Potentials

The potential of 1,3-benzodioxole (B145889) derivatives to modulate the activity of various enzymes has been a subject of scientific inquiry. This section outlines the inhibitory effects of these analogues on key enzymes implicated in inflammation and metabolic processes.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Analogues of 1,3-benzodioxole have been synthesized and assessed for their capacity to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. A study investigating a series of novel benzodioxole derivatives, including those with aryl acetate (B1210297) and aryl acetic acid functionalities, revealed moderate inhibitory activity against both COX-1 and COX-2. nih.gov

In this study, the inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC50). For instance, a benzodioxole acetate derivative with a halogenated phenyl ring (compound 3b) demonstrated notable inhibition of both COX-1 and COX-2 with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov The selectivity of these compounds for COX-2 over COX-1 was also evaluated and compared to the non-selective non-steroidal anti-inflammatory drug (NSAID), ketoprofen (B1673614). Several of the synthesized benzodioxole derivatives exhibited a more favorable COX-2 selectivity ratio than ketoprofen. nih.govnajah.edu For example, one diazepine-containing benzodioxole analogue (compound 4a) showed a COX-1/COX-2 selectivity ratio of 0.85, which was more selective than ketoprofen's ratio of 0.20. najah.edu

Another benzodioxole derivative from the aryl acetic acid group (compound 4f) was identified as the most potent inhibitor of COX-1 in one study, with an IC50 of 0.725 µM. nih.gov The research also highlighted that the nature and position of substituents on the phenyl ring influence the inhibitory activity, with ortho-halogenated compounds generally showing greater potency than their meta-substituted counterparts. nih.gov Furthermore, benzodioxole-pyrazole hybrids have been investigated, with some compounds displaying significant dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov

Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibition by 1,3-Benzodioxole Analogues

| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |

|---|---|---|---|

| Compound 3b | COX-1 | 1.12 nih.gov | 0.862 nih.gov |

| COX-2 | 1.3 nih.gov | ||

| Compound 4a (diazepine) | COX-1 | Not specified | 0.85 najah.edu |

| COX-2 | Not specified | ||

| Compound 4b (diazepine) | COX-1 | 0.363 najah.edu | Better than ketoprofen najah.edu |

| COX-2 | Not specified | ||

| Compound 4d | COX-1 | Not specified | 1.809 nih.gov |

| COX-2 | Not specified | ||

| Compound 4f | COX-1 | 0.725 nih.gov | Not specified |

| Ketoprofen (Reference) | COX-1 | Not specified | 0.196 nih.gov / 0.20 najah.edu |

Alpha-Amylase Inhibition

Derivatives of 1,3-benzodioxole have demonstrated potential as inhibitors of α-amylase, an enzyme that plays a crucial role in carbohydrate digestion. Research has shown that certain benzodioxole derivatives can effectively inhibit this enzyme, suggesting a potential application in managing conditions related to carbohydrate metabolism.

A study evaluating a series of benzodioxole derivatives found that compounds with a carboxamide group exhibited moderate activity against α-amylase. Specifically, compounds designated as 6a and 6b had IC50 values of 8.54 µg/ml and 4.28 µg/ml, respectively. The presence of a halogen on the aryl group, particularly chlorine or bromine, was noted to be favorable for activity. Molecular docking studies suggested that the potent inhibition of α-amylase by these compounds stems from strong interactions with catalytic residues such as E233 and H201 within the enzyme's active site.

P2X Receptor Subtype Inhibition (P2X4R and P2X7R)

The modulatory effects of 1,3-benzodioxole analogues have been explored in the context of P2X receptors, which are ATP-gated ion channels involved in various physiological processes, including inflammation and pain signaling.

Research has identified certain 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. One particular compound, 5-BDBD, is a known selective antagonist of the P2X4 receptor, inhibiting its function with an IC50 of 0.75 µM for the rat P2X4 receptor. medchemexpress.com Further studies have shown that 5-BDBD exhibits slightly higher potency at monkey and dog P2X4 receptors, with IC50 values of 0.322 µM and 0.424 µM, respectively. acs.org Other research has identified a phenylurea compound, BX430, as a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, with an IC50 of 0.54 µM. nih.gov

In the realm of P2X7 receptor inhibition, while direct analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- were not the primary focus of the available literature, related heterocyclic structures have shown promise. For instance, a series of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogues were synthesized and found to be potent P2X7 receptor inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range for reducing P2X7R-mediated dye uptake and IL-1β release.

Histone Lysine (B10760008) Demethylase (EZH1 and EZH2) Inhibition

The potential for 1,3-benzodioxole derivatives to inhibit histone lysine demethylases, specifically the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), has been indicated through patent literature. These enzymes are crucial components of the Polycomb Repressive Complex 2 (PRC2) and are involved in gene silencing through the methylation of histone H3 at lysine 27 (H3K27). Dysregulation of EZH1 and EZH2 activity is implicated in various cancers.

A patent application has disclosed a series of 1,3-benzodioxole derivatives as inhibitors of EZH1 and/or EZH2. google.com While detailed, peer-reviewed research on the specific inhibitory concentrations and mechanisms of "1,3-Benzodioxole-5-acetic acid, 6-benzoyl-" analogues is not yet available in the public domain, this patent filing suggests that the 1,3-benzodioxole scaffold is being explored for its potential to target these epigenetic regulators. For context, other small molecule inhibitors that dually target EZH1 and EZH2, such as UNC1999, have been shown to suppress global H3K27 methylation and inhibit the growth of certain leukemia cells. nih.govnih.gov

In Vitro Cellular Activity Assessments (Non-Clinical Cell Lines)

The cytotoxic potential of 1,3-benzodioxole analogues has been evaluated against various human cancer cell lines to determine their anti-proliferative efficacy.

Cytotoxic Efficacy against Cancer Cell Lines (e.g., HeLa, Caco-2, Hep3B)

A study investigating a series of synthesized benzodioxole derivatives assessed their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. The findings indicated that most of the tested compounds, specifically those with aryl acetate, aryl acetic acid, and diazepine (B8756704) moieties (compounds 5a-7b), exhibited low anticancer activity, with IC50 values ranging from 3.94 to 9.12 mM. najah.edu

However, carboxamide-containing benzodioxole derivatives (compounds 2a and 2b) showed more potent anticancer activity against these cell lines. najah.edu In another study, a series of aryl acetate and aryl acetic acid benzodioxole derivatives were evaluated for their cytotoxicity against the HeLa cervical cancer cell line. All the tested compounds demonstrated cytotoxic activity at higher concentrations, with CC50 values in the range of 0.219–1.94 mM. nih.gov The most cytotoxic compound in this series was identified as 3e, with a CC50 value of 219 µM. nih.gov

It is noteworthy that in one study, a simple 1,3-benzodioxole derivative, when not conjugated to another active molecule, showed no anti-proliferative activity against cancer cells even at high doses. nih.gov This suggests that the cytotoxic effects are highly dependent on the specific substitutions and functional groups attached to the benzodioxole core.

Table 2: Cytotoxic Activity of 1,3-Benzodioxole Analogues against Cancer Cell Lines

| Compound Type | Cell Line | IC50/CC50 |

|---|---|---|

| Benzodioxole derivatives (5a-7b) | HeLa, Caco-2, Hep3B | 3.94-9.12 mM najah.edu |

| Carboxamide benzodioxole derivatives (2a & 2b) | HeLa, Caco-2, Hep3B | Potent activity (specific IC50 not provided) najah.edu |

| Aryl acetate & aryl acetic acid benzodioxole derivatives | HeLa | 0.219–1.94 mM (CC50) nih.gov |

Cell Cycle Perturbations (e.g., G2-M phase arrest)

Certain derivatives of 1,3-benzodioxole have been identified as modulators of the cell cycle, a fundamental process in cell proliferation. Investigations into their anticancer potential have revealed that specific structural modifications can lead to cell cycle arrest, a critical mechanism for controlling tumor growth.

One study highlighted a carboxamide-containing benzodioxole derivative, compound 2a, which demonstrated potent anticancer activity against the Hep3B liver cancer cell line. bohrium.com Flow cytometry analysis showed that this compound induced cell cycle arrest in the G2-M phase at a level of 8.07%, an effect comparable to that of the established anticancer drug doxorubicin (B1662922) (7.4%). bohrium.com This finding suggests that the compound interferes with the mitotic spindle or other regulatory proteins involved in the G2/M checkpoint, thereby preventing cancer cells from dividing. bohrium.com The ability of chemopreventive agents to block the cell cycle at the G2/M checkpoint is a recognized strategy for suppressing the growth of cancer cells. nih.gov The mechanism for some phytochemicals involves the oxidation of the intracellular glutathione (B108866) pool, which is linked to the induction of G2/M arrest. nih.gov

Antioxidant Properties

Analogues of 1,3-benzodioxole have demonstrated notable antioxidant activities, primarily through their ability to scavenge free radicals. This property is significant as oxidative stress is implicated in a wide range of pathological conditions. The antioxidant capacity of these compounds is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging test, with results often expressed as the half-maximal inhibitory concentration (IC50).

Research has shown that the antioxidant potential can vary significantly based on the specific substitutions on the benzodioxole ring system. For instance, benzodiazepine (B76468) derivatives of benzodioxole (compounds 7a and 7b) exhibited moderate antioxidant activity, with IC50 values of 39.85 µM and 79.95 µM, respectively. bohrium.comnajah.edu In another study, a newly isolated 1,3-benzodioxole derivative from Hypecoum erectum, named Hypecoumic acid, also showed moderate antioxidative activity with an IC50 of 86.3 ± 0.2 μM in a DPPH-scavenging assay. nih.gov Other synthesized benzodioxole derivatives have displayed even more potent antioxidant effects, with reported IC50 values as low as 1.05 µM and 5.15 µM. researchgate.net These findings underscore the potential of the 1,3-benzodioxole scaffold as a source of effective antioxidant agents. najah.edu

Table 1: Antioxidant Activity of 1,3-Benzodioxole Analogues

| Compound | Assay | Antioxidant Activity (IC50) | Reference |

|---|---|---|---|

| Benzodiazepine derivative 7a | DPPH | 39.85 µM | bohrium.comnajah.edu |

| Benzodiazepine derivative 7b | DPPH | 79.95 µM | bohrium.comnajah.edu |

| Hypecoumic acid | DPPH | 86.3 ± 0.2 µM | nih.gov |

| Benzodioxole derivative 4 | DPPH | 1.05 ± 0.77 µM | researchgate.net |

| Benzodioxole derivative 9 | DPPH | 5.15 ± 1.01 µM | researchgate.net |

Plant Physiological Regulation and Agrochemical Significance

The structural similarity of some 1,3-benzodioxole derivatives to natural plant hormones, particularly auxin, has led to the exploration of their potential as plant growth regulators. These compounds have shown significant promise in enhancing root system architecture, a key determinant of plant health and crop yield.

Auxins are crucial phytohormones that regulate many aspects of plant growth and development. nih.gov A novel 1,3-benzodioxole derivative, an N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) designated K-10, has been identified as a potent auxin receptor agonist. nih.govnih.gov This compound was developed using computer-aided drug discovery approaches targeting the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govnih.gov Bioassays revealed that K-10 exhibited an excellent root growth-promoting activity, significantly surpassing that of the widely used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govnih.gov Further investigations using auxin-related mutants confirmed that K-10 possesses auxin-like physiological functions and is recognized by the TIR1 receptor, leading to an enhanced transcriptional activity of the auxin response reporter DR5:GUS. nih.govnih.gov

The ability of 1,3-benzodioxole analogues to act as auxin agonists translates directly into significant effects on root system development. The compound K-10 demonstrated a remarkable promotive effect on root growth in both the dicot model plant Arabidopsis thaliana and the monocot crop Oryza sativa (rice). nih.govnih.gov In Arabidopsis, treatment with K-10 resulted in a greater number of root primordia compared to treatment with NAA, indicating superior activity in promoting the differentiation of new roots. nih.gov The development of deeper and longer roots is a critical trait for crop survival and productivity, suggesting the potential of such compounds in agricultural applications to enhance nutrient and water uptake. nih.govnih.gov

The auxin-like activity of 1,3-benzodioxole derivatives at the molecular level has been substantiated through transcriptomic analysis. Studies on the agonist K-10 revealed that it induces a transcriptional response largely overlapping with that of natural auxin. nih.govnih.gov A key finding from this analysis was that K-10 down-regulated the expression of numerous genes known to inhibit root growth. nih.gov This suggests a mechanism where the compound promotes root development by relieving the genetic brakes on root elongation and lateral root formation. This targeted gene regulation provides a molecular roadmap for the auxin-dependent processes initiated by these synthetic analogues, underpinning a tissue-specific "auxin code" that dictates specific developmental outcomes. nih.govnih.gov

Antimicrobial and Antifungal Spectrum Analysis

Derivatives of 1,3-benzodioxole have been extensively evaluated for their antimicrobial and antifungal properties, showing a broad spectrum of activity against various pathogens. These findings position them as potential leads for the development of new therapeutic and agricultural fungicides.

Several studies have synthesized and tested novel 1,3-benzodioxole analogues. A series of 1,3-benzodioxole-pyrimidine derivatives displayed excellent fungicidal activities. acs.org Notably, compound 5c was effective against a wide range of plant pathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC50 values often superior to the commercial fungicide boscalid. acs.orgresearchgate.net Another analogue, Nitropropenyl benzodioxole (NPBD), was shown to be a potent fungicidal agent against a diverse group of fungi, with an activity profile comparable to established antifungal drugs like Amphotericin B and Miconazole. nih.gov Furthermore, benzodioxole–imidazole hybrids have demonstrated significant activity against Candida species, with compounds 5l and 5m being particularly effective against Candida albicans. nih.gov In contrast, some peptidyl derivatives of 1,3-benzodioxole were found to promote the growth of certain microorganisms, such as Bacillus subtilis. nih.gov

Table 2: Antifungal Activity of 1,3-Benzodioxole Analogues

| Compound Class/Name | Target Organism | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| 1,3-Benzodioxole-pyrimidine (Compound 5c) | Botrytis cinerea | EC50: 0.44 mg/L | acs.org |

| Rhizoctonia solani | EC50: 6.96 mg/L | acs.org | |

| Fusarium oxysporum | EC50: 6.99 mg/L | acs.org | |

| Alternaria solani | EC50: 0.07 mg/L | acs.org | |

| Gibberella zeae | EC50: 0.57 mg/L | acs.org | |

| Benzodioxole-imidazole (Compounds 5l & 5m) | Candida albicans | MIC: 0.148 µmol/mL | nih.gov |

| Aspergillus niger (Compound 5l) | Active | nih.gov | |

| Benzodioxole-imidazole (Compound 5b) | Candida tropicalis | MIC: 0.289 µmol/mL | nih.gov |

| Nitropropenyl benzodioxole (NPBD) | Various fungi | Comparable to Amphotericin B and Miconazole | nih.gov |

Corrosion Inhibition Efficacy

The study of corrosion inhibitors is a critical field in materials science and industrial chemistry, aimed at protecting metallic surfaces from degradation due to chemical reactions with their environment. Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective as corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Within this context, derivatives of 1,3-benzodioxole have been investigated for their potential as corrosion inhibitors for steel in acidic environments.

Theoretical studies, including quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to understand the relationship between the molecular structure of 1,3-benzodioxole derivatives and their corrosion inhibition efficiency. journament.comresearchgate.net These studies focus on quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and the distribution of charges on the atoms. journament.comresearchgate.net The EHOMO is associated with the electron-donating ability of a molecule, while the ELUMO relates to its electron-accepting ability. A higher EHOMO value and a lower ELUMO value generally correlate with higher inhibition efficiency.

The adsorption of these inhibitor molecules on a metal surface can occur through the heteroatoms (in this case, oxygen), which act as active centers for adsorption. researchgate.net The mechanism of inhibition often involves the formation of a coordinate bond between the lone pair of electrons on the oxygen atoms of the benzodioxole ring and the vacant d-orbitals of the iron atoms on the steel surface.

Interactive Data Table of Corrosion Inhibition Studies on 1,3-Benzodioxole Analogues

| Compound Name | Method of Study | Key Findings | Reference |

| 1,3-Benzodioxole | Theoretical (Semiempirical methods) | Serves as a parent compound for theoretical studies to predict inhibition efficiency based on molecular structure. | journament.comresearchgate.net |

| 1,3-Benzodioxole, 5-ethenyl | Theoretical (Semiempirical methods) | Investigated for its electronic properties related to corrosion inhibition. | researchgate.net |

| 1,3-Benzodioxole, 5-(chloromethyl)- | Theoretical (Semiempirical methods) | Studied to understand the effect of substituent groups on the inhibitory action. | researchgate.net |

| 1,3-Benzodioxole, 5-(2-propenyl)- | Theoretical (Semiempirical methods) | Analyzed for its quantum chemical parameters in the context of corrosion inhibition. | researchgate.net |

| 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- | Theoretical (Semiempirical methods) | The presence of a methoxy (B1213986) group is expected to influence the electron density and, consequently, the inhibition efficiency. | researchgate.net |

| 1,3-Benzodioxole-5-carboxaldehyde | Theoretical (Semiempirical methods) | The aldehyde group's effect on the electronic properties and inhibitory potential was theoretically assessed. | researchgate.net |

| 1,3-Benzodioxole-5-carboxylic acid | Theoretical (Semiempirical methods) | The carboxylic acid functional group's influence on adsorption and inhibition was a subject of theoretical investigation. | researchgate.net |

| 1,3-Benzodioxole-5-methanamine | Theoretical (Semiempirical methods) | The amine group provides an additional heteroatom (nitrogen) that can contribute to the adsorption process on the metal surface. | researchgate.net |

The primary mechanism of corrosion inhibition by 1,3-benzodioxole derivatives is their adsorption on the metal surface. This adsorption can be influenced by the electronic structure of the inhibitor molecule and the nature of the corrosive environment. In acidic solutions, the steel surface is typically positively charged, and the inhibitor molecules can adsorb onto this surface. researchgate.net The presence of functional groups on the benzodioxole ring can significantly alter the electron density distribution and, therefore, the adsorption characteristics and inhibition efficiency of the compound.

Mechanistic Elucidation of Biological Actions of 1,3 Benzodioxole 5 Acetic Acid, 6 Benzoyl Analogues Non Clinical

Molecular Recognition and Receptor Interaction Mechanisms

Analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- have demonstrated the ability to interact with specific receptors, including those involved in plant growth regulation and purinergic signaling. The nature of these interactions ranges from agonism at auxin receptors to allosteric antagonism at P2X receptors.

Specific Binding Sites and Residue Interactions (e.g., TIR1 for auxin activity)

Certain derivatives of 1,3-benzodioxole (B145889) have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), playing a crucial role in promoting root growth. nih.gov Through computational and biological studies, a novel auxin receptor agonist, designated K-10, which is a 1,3-benzodioxole derivative, has been shown to have a remarkable effect on root growth in both Arabidopsis thaliana and Oryza sativa. nih.gov

The mechanism of action involves the recognition of these derivatives by the TIR1 receptor, leading to the enhancement of root-related signaling responses. nih.gov Molecular docking analyses have revealed that compounds like K-10 can exhibit a stronger binding affinity with TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). nih.gov This enhanced binding is a key factor in their potent root growth-promoting activity. nih.gov The interaction with TIR1 subsequently induces a transcriptional response similar to that of natural auxins and leads to the downregulation of genes that inhibit root growth. nih.gov

Enzymatic Reaction Modulation Mechanisms (e.g., COX inhibition)

Analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes. najah.edunih.gov The COX enzymes, COX-1 and COX-2, are key to the conversion of arachidonic acid into prostaglandins, which are inflammatory mediators. najah.edu Non-steroidal anti-inflammatory drugs (NSAIDs) typically act as competitive inhibitors of these enzymes. najah.edu

Several novel benzodioxole derivatives, including those with aryl acetate (B1210297) and aryl acetic acid functionalities, have been synthesized and shown to inhibit both COX-1 and COX-2 with moderate activity. najah.edunih.gov Interestingly, many of these synthesized compounds exhibit better selectivity for COX-2 inhibition compared to the established NSAID, ketoprofen (B1673614). najah.edunih.gov The larger size of the benzodioxole moiety, in comparison to the phenyl group in ketoprofen, is thought to contribute to this enhanced COX-2 selectivity. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Delineation

The biological activity of 1,3-benzodioxole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophoric features and the impact of various substituents on their potency and selectivity for different biological targets.

Identification of Pharmacophoric Requirements for Specific Activities

For antagonism of P2X7 receptors, SAR studies on dichloropyridine-based analogues have highlighted the critical importance of the hydrazide linker and the 3,5-disubstituted chlorides on the pyridine (B92270) skeleton for antagonistic activity. acs.org Furthermore, the presence of hydrophobic polycycloalkyl groups at a specific position (R2) was found to optimize this antagonistic activity. acs.org

In the realm of COX inhibition, the core benzodioxole structure is a key pharmacophoric element. nih.gov The nature of the functional groups attached to this core significantly influences the inhibitory activity and selectivity.

Quantitative Effects of Substituent Introduction on Biological Potency

The introduction of different substituents onto the 1,3-benzodioxole scaffold has a quantifiable impact on biological potency.

For P2X receptor antagonists, specific substitutions on the N-carbamothioyl carboxamide derivatives of 1,3-benzodioxole-5-carboxylic acid led to highly potent and selective compounds. As shown in the table below, the introduction of a 2-bromo-4-isopropylphenyl group resulted in a compound (9o) with an IC50 of 0.039 µM for h-P2X4R, while a quinolin-8-yl group (9q) yielded an IC50 of 0.018 µM for h-P2X7R. nih.gov

| Compound | Target | IC50 (µM) |

| 9o | h-P2X4R | 0.039 ± 0.07 |

| 9q | h-P2X7R | 0.018 ± 0.06 |

In the case of COX inhibitors, the type and position of halogen substituents on the phenyl ring of benzodioxole acetate and acetic acid derivatives play a significant role. For instance, benzodioxole acetate structures with halogens (Br, Cl, I) generally showed better activity against COX-1 than their acetic acid counterparts. nih.gov However, a specific acetic acid derivative (4f) was the most potent COX-1 inhibitor with an IC50 of 0.725 µM. nih.gov Compound 3b, a benzodioxole acetate derivative, demonstrated potent activity against both COX-1 and COX-2, with IC50 values of 1.12 µM and 1.3 µM, respectively, and a selectivity ratio for COX-2 that was superior to ketoprofen. nih.gov

| Compound | Target | IC50 (µM) | COX-1/COX-2 Selectivity Ratio |

| 4f | COX-1 | 0.725 | - |

| 3b | COX-1 | 1.12 | 0.862 |

| 3b | COX-2 | 1.3 | |

| Ketoprofen | - | - | 0.196 |

These findings underscore the importance of specific structural modifications in fine-tuning the biological activity and selectivity of 1,3-benzodioxole-based compounds.

Future Perspectives and Unaddressed Research Avenues

Innovations in Synthetic Methodologies for Complex Analogues

The core structure of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- offers multiple sites for chemical modification. Future research will necessitate the development of more sophisticated and efficient synthetic strategies to generate a library of complex analogues for structure-activity relationship (SAR) studies. The field of synthetic methodology is rapidly advancing, providing new tools to create complex molecular architectures from readily available starting materials. nih.govhw.ac.uk

Key areas for innovation include:

Late-Stage Functionalization: Developing novel methods for the selective C-H functionalization of the benzodioxole and benzoyl rings would be a significant breakthrough. This would allow for the direct introduction of various functional groups into the core structure without requiring lengthy de novo synthesis, accelerating the generation of diverse analogues. fasanolab.com

Advanced Catalysis: The application of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, could facilitate the synthesis of previously inaccessible derivatives. hw.ac.uk Furthermore, exploring iridium-catalyzed asymmetric cycloadditions could yield highly enantioenriched tetrahydrofurans from related carboxylic acid precursors, opening pathways to chiral analogues with unique stereochemistry. acs.org

Enabling Technologies: The use of enabling technologies like continuous flow chemistry and microwave-assisted synthesis could offer cleaner, faster, and more scalable routes to target compounds compared to traditional batch processing. nih.govunimi.it

A summary of potential innovative synthetic approaches is presented below.

Table 1: Prospective Synthetic Methodologies| Methodology | Potential Application for Analogue Synthesis | Key Advantages |

|---|---|---|

| Late-Stage C-H Functionalization | Direct modification of the aromatic rings to introduce new substituents (e.g., halogens, alkyls, amines). | Reduces step count; allows for rapid diversification of a core structure. |

| Transition-Metal Catalysis (e.g., Pd, Ir) | Formation of new C-C and C-heteroatom bonds; asymmetric synthesis to create chiral centers. hw.ac.ukacs.org | High efficiency and selectivity; access to complex stereochemistry. |

| Organocatalysis | Enantioselective synthesis of functionalized side chains or related heterocyclic systems. unimi.it | Metal-free conditions; high enantioselectivity. unimi.it |

| Flow Chemistry | Scalable production of key intermediates and final compounds. nih.gov | Improved safety, control, and scalability. |

Application of Emerging Spectroscopic Techniques for Fine Structural Details

As more complex analogues of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- are synthesized, the unambiguous determination of their three-dimensional structures becomes critical. While standard techniques like 1H-NMR and 13C-NMR are foundational, emerging and advanced spectroscopic methods will be essential for elucidating fine structural details, especially for stereochemically complex molecules.

Future research should focus on the integrated application of several advanced techniques:

Advanced Nuclear Magnetic Resonance (NMR): Two-dimensional (2D-NMR) experiments, such as NOESY and ROESY, will be crucial for determining the relative stereochemistry and conformational preferences of new analogues in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming elemental composition. Coupling HRMS with techniques like ion mobility-mass spectrometry (IM-MS) could provide valuable information on the shape and cross-section of molecules in the gas phase.

X-ray Crystallography: For crystalline analogues, single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise bond lengths, angles, and absolute stereochemistry. This data is invaluable for validating computational models.

The goal of this research is to create a comprehensive structural understanding of new compounds, which is a prerequisite for understanding their biological function. mdpi.com

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. For the 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- family, refining computational models can provide significant predictive power, guiding synthetic efforts toward compounds with a higher probability of desired activity.

Unaddressed research avenues in this area include:

Developing Specific Force Fields: Creating and validating a specific molecular mechanics force field for the benzodioxole scaffold could lead to more accurate predictions of conformational energies and intermolecular interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods can provide a more accurate description of electronic effects within a biological target's active site, improving the prediction of binding affinities and reaction mechanisms.

Advanced Molecular Docking: Moving beyond rigid docking to incorporate protein flexibility and the presence of water molecules will yield more realistic models of ligand-protein interactions. Such studies are critical in the rational design of new compounds, for instance, in targeting enzymes like topoisomerase II. mdpi.com

Predictive SAR Models: By combining experimental data from synthesized analogues with computational descriptors, robust Quantitative Structure-Activity Relationship (QSAR) models can be built. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Exploration of Novel Non-Clinical Biological Targets and Therapeutic Applications

The benzodioxole moiety is present in compounds with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netnajah.edu While the precise biological profile of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- is not extensively documented, its structure suggests potential for interaction with various biological systems.

Future research should aim to explore novel, non-clinical biological targets.

Enzyme Inhibition: Beyond common targets, screening against specific enzyme families could reveal novel activities. For example, some benzodioxole-containing compounds have shown inhibitory activity against the thioredoxin reductase (TrxR) system, which is upregulated in certain cancer cells. nih.gov This represents a promising, less-explored target.

Receptor Modulation: Investigating the interaction of these analogues with various receptor types, such as nuclear receptors or G-protein coupled receptors (GPCRs), could uncover new therapeutic possibilities.

Phenotypic Screening: Utilizing high-content phenotypic screening against various cell lines (e.g., cancer, neuronal, immune cells) can identify unexpected biological activities without a preconceived target, opening up entirely new research directions. For example, various benzodioxole derivatives have been evaluated for cytotoxic effects against HeLa, Caco-2, and Hep3B cancer cell lines. researchgate.netnajah.edu

Table 2: Reported Biological Activities of Benzodioxole Derivatives

| Biological Activity | Example Target/Assay | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HeLa, Caco-2, Hep3B cell lines | researchgate.netnajah.edu |

| Antioxidant | Free radical scavenging assays | najah.edu |

| Enzyme Inhibition | Thioredoxin Reductase (TrxR) | nih.gov |

| Antimicrobial | Assays against various bacterial and fungal strains | researchgate.net |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | nih.gov |

Rational Design of Next-Generation Benzodioxole Analogues with Tuned Selectivity

The ultimate goal of these future perspectives is to enable the rational design of next-generation analogues based on 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- with finely tuned selectivity. rsc.org A lack of selectivity for a biological target can lead to off-target effects. The rational design process involves an iterative cycle of design, synthesis, and testing, informed by computational modeling and detailed structural analysis. mdpi.commdpi.com

Key strategies for achieving tuned selectivity include:

Structure-Based Design: Using high-resolution structural data of a target protein (from X-ray crystallography or cryo-EM), analogues can be designed to maximize specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's binding site while minimizing interactions with off-targets.

Molecular Hybridization: Combining the benzodioxole scaffold with other known pharmacophores could create hybrid molecules with dual or enhanced activity and improved selectivity. mdpi.com

Isosteric Replacement: Systematically replacing functional groups with isosteres (groups with similar size and electronic properties) can fine-tune the steric and electronic profile of a molecule to optimize its fit and interaction with a specific target.

By integrating these advanced synthetic, analytical, computational, and biological approaches, research on 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- and its derivatives can move beyond exploratory studies to the deliberate design of highly selective and potent molecules for specific non-clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.